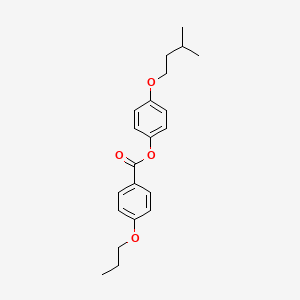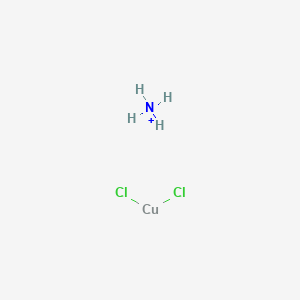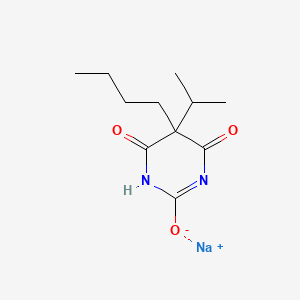
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The sodium salt form of 5-butyl-5-isopropyl-barbituric acid is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate followed by cyclization. For 5-butyl-5-isopropyl-barbituric acid, the process begins with the alkylation of diethyl malonate using butyl and isopropyl halides. The resulting disubstituted malonic ester undergoes cyclization with urea under acidic conditions to form the barbituric acid derivative.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The sodium salt form is typically obtained by neutralizing the barbituric acid derivative with sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid derivatives, including 5-butyl-5-isopropyl-barbituric acid, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted barbituric acid derivatives, which can have different pharmacological or industrial applications.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other barbiturate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its sedative and hypnotic properties.
Industry: Utilized in the production of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and hypnotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diethylbarbituric acid sodium salt:
5-Ethyl-5-phenylbarbituric acid sodium salt:
5,5-Dipropylbarbituric acid: Another barbiturate with similar sedative properties.
Uniqueness
The uniqueness of 5-butyl-5-isopropyl-barbituric acid lies in its specific alkyl substitutions, which can influence its pharmacological activity and chemical reactivity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
67050-38-8 |
|---|---|
Molekularformel |
C11H17N2NaO3 |
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
sodium;5-butyl-4,6-dioxo-5-propan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-5-6-11(7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
INJGGRZHILHCEB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1(C(=O)NC(=NC1=O)[O-])C(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


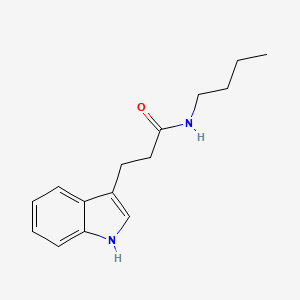
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
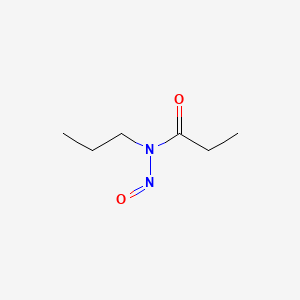


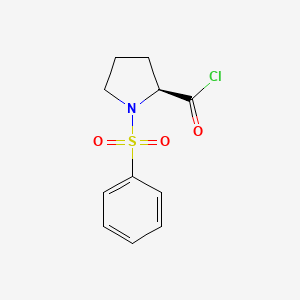
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
